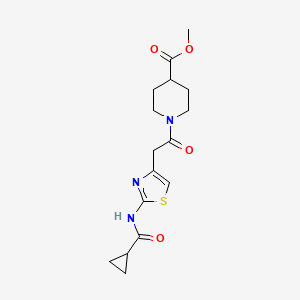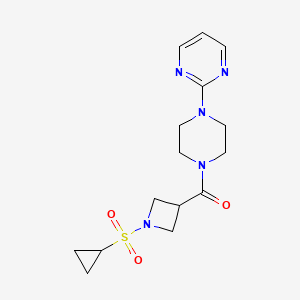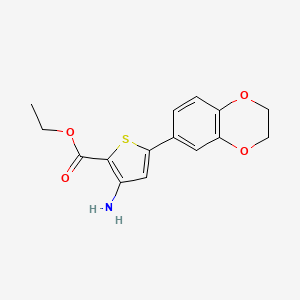
2-(Diclorometil)-5-fenil-1,3,4-oxadiazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dichloromethyl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a dichloromethyl group and a phenyl group attached to the oxadiazole ring
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits biological activities that make it a candidate for drug development.
Medicine: It has potential therapeutic applications due to its biological properties.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Oxadiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer effects . The exact target can vary depending on the specific derivative and its molecular structure.
Mode of Action
It’s known that oxadiazole derivatives can interact with various biological targets due to their versatile structure . The dichloromethyl group may enhance the lipophilicity of the compound, potentially influencing its interaction with biological membranes or proteins.
Biochemical Pathways
Oxadiazole derivatives are known to interfere with various biochemical processes, including protein synthesis, enzyme activity, and cell division
Pharmacokinetics
The dichloromethyl group may influence the compound’s lipophilicity, potentially affecting its absorption and distribution . The oxadiazole ring could also be metabolized by various enzymes, affecting the compound’s bioavailability .
Result of Action
Oxadiazole derivatives are known to exhibit various biological activities, potentially leading to cell death in bacteria, fungi, or cancer cells . The exact effects can vary depending on the specific derivative and its molecular structure.
Action Environment
The action of 2-(Dichloromethyl)-5-phenyl-1,3,4-oxadiazole can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . For example, the compound’s stability and efficacy could be affected by changes in pH or temperature. The presence of other molecules could also influence the compound’s interaction with its targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethyl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with dichloromethyl ketones in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 2-(Dichloromethyl)-5-phenyl-1,3,4-oxadiazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dichloromethyl)-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The dichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Comparación Con Compuestos Similares
2-(Dichloromethyl)-5-phenyl-1,3,4-oxadiazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other oxadiazoles with different substituents, such as 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole or 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole.
Uniqueness: The presence of the dichloromethyl group in 2-(Dichloromethyl)-5-phenyl-1,3,4-oxadiazole imparts specific chemical and biological properties that distinguish it from other oxadiazoles.
This detailed article provides a comprehensive overview of 2-(Dichloromethyl)-5-phenyl-1,3,4-oxadiazole, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
2-(dichloromethyl)-5-phenyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-7(11)9-13-12-8(14-9)6-4-2-1-3-5-6/h1-5,7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUODGXHELFEINS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 7-bromo-6-chloro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2392375.png)

![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2392377.png)
![1-(2,7-Diazaspiro[3.5]nonan-2-yl)ethan-1-one hydrochloride](/img/structure/B2392378.png)
![5-(2-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2392380.png)


![2,2-dimethyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2392386.png)
![3-[(2-Methylpropan-2-yl)oxymethyl]piperidine;hydrochloride](/img/structure/B2392387.png)


![4-methyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2392392.png)

![ethyl 5-(2-oxo-2H-chromene-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2392397.png)
